pKa Shift Enables Selective Salt Formation
The ortho-chloro substitution in 5-(2-chlorophenyl)pyridin-3-amine lowers its predicted pKa to 5.13±0.22, making it approximately 0.42 log units more acidic than its 5-(3-chlorophenyl)pyridin-3-amine isomer (predicted pKa 5.55±0.20) . This quantifiable difference is attributable to the steric and field effects of the ortho-chlorine, which stabilize the conjugated base of the pyridinium cation .
| Evidence Dimension | Acid-base property (pKa) |
|---|---|
| Target Compound Data | pKa 5.13±0.22 (Predicted) |
| Comparator Or Baseline | 5-(3-Chlorophenyl)pyridin-3-amine (CAS 1226177-31-6): pKa 5.55±0.20 (Predicted) |
| Quantified Difference | ΔpKa ≈ 0.42 (target compound is more acidic) |
| Conditions | Predicted values derived from ACD/Labs or analogous computational algorithms as reported on ChemicalBook |
Why This Matters
A lower pKa enables more efficient deprotonation and salt formation under milder basic conditions, offering a differential purification strategy during scale-up procurement.
